4-(2-Methyl-1,3-oxazol-4-yl)aniline
Overview
Description
4-(2-Methyl-1,3-oxazol-4-yl)aniline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes . Oxazopt acts as an isoform-selective inhibitor of hCA II .
Mode of Action
Oxazopt interacts with hCA II by inhibiting its activity . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that oxazopt has a high affinity for hCA II, thereby effectively inhibiting its function .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects various biochemical pathways. hCA II is involved in the regulation of pH and fluid balance in various tissues . By inhibiting hCA II, oxazopt can influence these physiological processes . .
Result of Action
Oxazopt exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also shows an antimonooxidase effect in vitro . These effects suggest that oxazopt could have potential applications in treating infections caused by antibiotic-resistant bacteria and conditions related to monooxidase activity .
Biochemical Analysis
Biochemical Properties
4-(2-Methyl-1,3-oxazol-4-yl)aniline has been found to exhibit properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with carbonic anhydrases. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with carbonic anhydrases, leading to enzyme inhibition. This results in changes in gene expression and impacts on cellular function .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKBLGHMWKXOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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